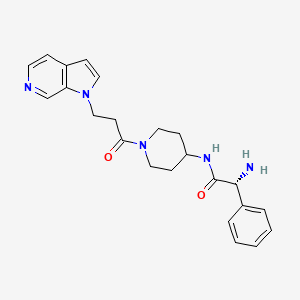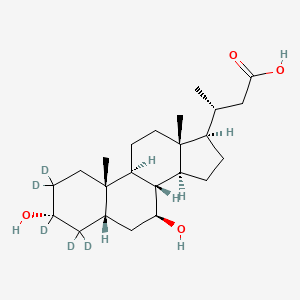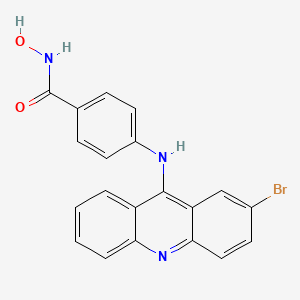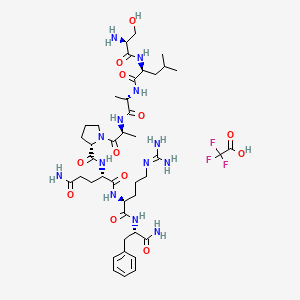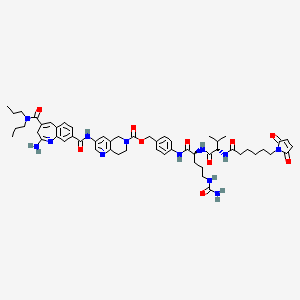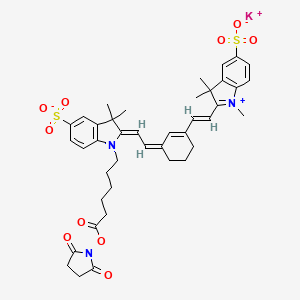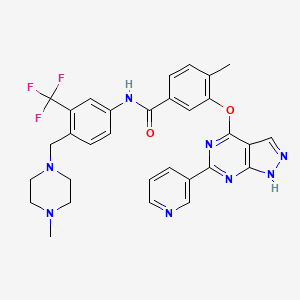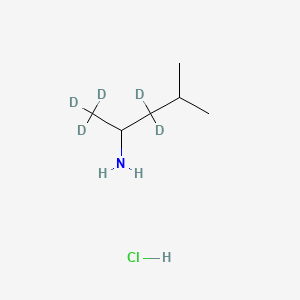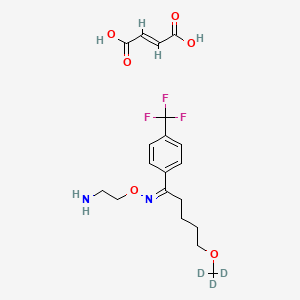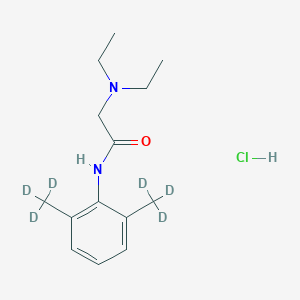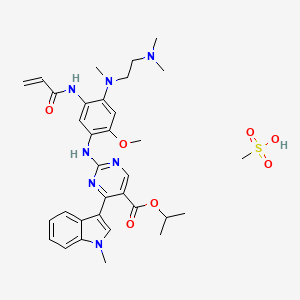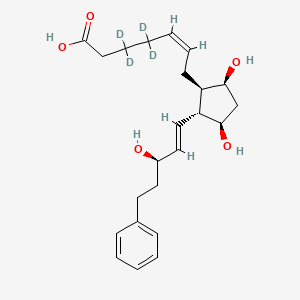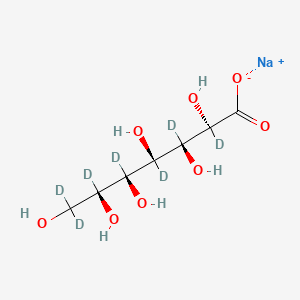
D-Glycero-D-guloheptonate-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glycero-D-guloheptonate-d7 is a deuterium-labeled derivative of D-Glycero-D-guloheptonate. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is particularly valuable in the field of drug development, where it is used to study pharmacokinetics and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glycero-D-guloheptonate-d7 involves the incorporation of deuterium into D-Glycero-D-guloheptonate. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
D-Glycero-D-guloheptonate-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield heptonic acid derivatives, while reduction can produce heptitol derivatives .
Scientific Research Applications
D-Glycero-D-guloheptonate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Mechanism of Action
The mechanism of action of D-Glycero-D-guloheptonate-d7 involves its use as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the metabolic pathways and interactions of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
D-Glycero-D-guloheptonate: The non-deuterated form of the compound.
D-Glycero-D-glucoheptonate: Another heptonic acid derivative with similar properties.
D-Glycero-D-mannoheptonate: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
D-Glycero-D-guloheptonate-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for more accurate tracing and analysis in metabolic studies, making it a valuable tool in drug development and other fields .
Properties
Molecular Formula |
C7H13NaO8 |
|---|---|
Molecular Weight |
255.21 g/mol |
IUPAC Name |
sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7,7-heptadeuterio-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1/i1D2,2D,3D,4D,5D,6D; |
InChI Key |
FMYOMWCQJXWGEN-WJUXRQRASA-M |
Isomeric SMILES |
[2H][C@](C(=O)[O-])([C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O)O.[Na+] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
